1-(2-Bromobenzyl)-4-isopropoxy-1H-pyrazole
Overview
Description
1-(2-Bromobenzyl)-4-isopropoxy-1H-pyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromobenzyl group attached to the pyrazole ring and an isopropoxy group at the fourth position of the pyrazole ring
Preparation Methods
The synthesis of 1-(2-Bromobenzyl)-4-isopropoxy-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 2-bromobenzyl bromide with 4-isopropoxy-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
1-(2-Bromobenzyl)-4-isopropoxy-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromobenzyl group can lead to the formation of benzyl derivatives.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromobenzyl)-4-isopropoxy-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzyl)-4-isopropoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with biological macromolecules, leading to various biochemical effects. The isopropoxy group may also play a role in modulating the compound’s activity and selectivity.
Comparison with Similar Compounds
1-(2-Bromobenzyl)-4-isopropoxy-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-Chlorobenzyl)-4-isopropoxy-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromobenzyl)-4-methoxy-1H-pyrazole: Similar structure but with a methoxy group instead of isopropoxy.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-propan-2-yloxypyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-10(2)17-12-7-15-16(9-12)8-11-5-3-4-6-13(11)14/h3-7,9-10H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCHNSJVNJLWMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN(N=C1)CC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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